4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a piperazine ring with a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate typically involves the reaction of 4-nitrophenyl hydrazine with 4-methyl-3-oxo-piperazinecarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxylate: Unique due to the presence of both nitrophenyl and piperazine groups.
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarboxamide: Similar structure but with an amide group instead of a carboxylate.
4-Nitrophenyl 4-methyl-3-oxo-1-piperazinecarbothioate: Contains a thioester group instead of a carboxylate.
Uniqueness: The combination of the nitrophenyl group and the piperazine ring in this compound provides unique chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
920966-50-3 |
---|---|
Molekularformel |
C12H13N3O5 |
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-methyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H13N3O5/c1-13-6-7-14(8-11(13)16)12(17)20-10-4-2-9(3-5-10)15(18)19/h2-5H,6-8H2,1H3 |
InChI-Schlüssel |
SJQUMAJXAFTLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.